molecular formula C22H16IN3O2 B2373431 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 904273-19-4

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2373431
CAS RN: 904273-19-4
M. Wt: 481.293
InChI Key: YMFZUCORKUVJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an iodine atom attached to one of the benzene rings, and a benzamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Analgesic and Anti-inflammatory Activities

    Research has demonstrated the successful synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one moiety, showing potent analgesic and anti-inflammatory activities. These derivatives include the 2-methyl-4-oxoquinazolin-3(4H)-yl compound, indicating potential pharmacological benefits (Dewangan et al., 2016).

  • Antimicrobial Activity

    A series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, including 2-methyl-4-oxoquinazolin-3(4H)-yl compounds, were synthesized and evaluated for their in vitro antibacterial and antifungal properties. These compounds showed activity against various human pathogenic microorganisms, highlighting their potential as antimicrobials (Saravanan et al., 2015).

  • Antitumor and Antifungal Activities

    Novel 4(3H)-quinazolinone derivatives with 2-methyl-4-oxoquinazolin-3(4H)-yl compounds have been synthesized and screened for potential antitumor and antifungal activities. Some compounds exhibited high to moderate activity against cells, indicating their therapeutic potential (El-bayouki et al., 2011).

  • Synthesis and Characterization for Antimicrobial Agents

    A study focusing on the synthesis and characterization of new quinazolines, including the 2-methyl-4-oxoquinazolin-3(4H)-yl compound, has been conducted to evaluate their potential as antimicrobial agents. The research highlights the importance of these compounds in the development of new antibacterial and antifungal therapies (Desai et al., 2007).

  • Antiviral Activities

    Novel 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives of 2-methyl-4-oxoquinazolin-3(4H)-yl, have shown antiviral activity against various viruses such as HIV, HSV, and vaccinia viruses. This research underlines the significance of these compounds in the development of antiviral medications (Selvam et al., 2010).

properties

IUPAC Name

2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFZUCORKUVJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.